molecular formula C12H14N2O B13554064 3-Amino-3-(quinolin-6-yl)propan-1-ol

3-Amino-3-(quinolin-6-yl)propan-1-ol

Cat. No.: B13554064
M. Wt: 202.25 g/mol
InChI Key: DARYKJYXTYGLPD-UHFFFAOYSA-N
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Description

3-Amino-3-(quinolin-6-yl)propan-1-ol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol It features a quinoline ring attached to a propanol chain with an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(quinolin-6-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of quinoline-6-carboxylic acid followed by amination and hydroxylation steps .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often employed.

    Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products:

Scientific Research Applications

3-Amino-3-(quinolin-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Amino-3-(quinolin-6-yl)propan-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. These interactions can modulate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Amino-3-(quinolin-5-yl)propan-1-ol
  • 3-Amino-3-(quinolin-8-yl)propan-1-ol
  • 3-Amino-1-propanol

Comparison: 3-Amino-3-(quinolin-6-yl)propan-1-ol is unique due to the position of the amino and hydroxyl groups on the propanol chain and the specific substitution on the quinoline ring. This unique structure can result in different reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-amino-3-quinolin-6-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2

InChI Key

DARYKJYXTYGLPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1

Origin of Product

United States

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